4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl-substituted phenyl group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Another approach involves the use of Friedel-Crafts acylation followed by cyclization. This method typically requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Lewis Acids: Such as aluminum chloride for Friedel-Crafts acylation.
Oxidizing Agents: Such as bromine for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Contains a triazole ring instead of an imidazole ring.
Uniqueness
4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-bromo-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDLFWRUKMGVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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